Tetrydamine maleate

Description

Historical Trajectory and Evolution of Tetrydamine Maleate (B1232345) Research

The formal research on Tetrydamine, also referred to as Tetridamine, can be traced back to at least the early 1990s. A notable publication from May 1991 investigated its use in the therapy of bacterial vaginosis, highlighting its early clinical research focus. ncats.io The evolution of research appears to have centered on its application for inflammatory conditions, particularly in gynecology, where it has been studied for its efficacy in reducing symptoms associated with vulvovaginitis, symptomatic bacterial vaginosis, and cervicitis. ncats.ioncats.ioncats.io While the exact year of its initial synthesis or discovery is not widely documented in available literature, its inclusion in patents and pharmacological databases points to its establishment as a recognized chemical entity. ncats.iogoogle.com.pg

Foundational Concepts and Theoretical Underpinnings of Tetrydamine Maleate Studies

The foundational concept behind the study of this compound lies in its function as a non-steroidal anti-inflammatory drug (NSAID). ncats.ioncats.ioncats.io The theoretical basis for the action of NSAIDs generally involves the modulation of inflammatory pathways. These agents typically work by inhibiting enzymes involved in the synthesis of prostaglandins, which are key mediators of inflammation. Although detailed mechanistic studies on this compound are not extensively publicized, its classification as an NSAID provides the theoretical framework for its anti-inflammatory and analgesic effects. ncats.ioontosight.ai Research has been predicated on the hypothesis that by exerting anti-inflammatory action, Tetrydamine can alleviate symptoms such as burning and leucorrhea. ncats.io

Positioning this compound within Relevant Chemical and Pharmacological Classes

This compound is definitively positioned within specific chemical and pharmacological categories based on its structure and function.

Pharmacological Classification: Its primary pharmacological class is as a non-steroidal anti-inflammatory drug (NSAID). ncats.ioncats.io It is also characterized as an analgesic, indicating its pain-relieving properties. ncats.io

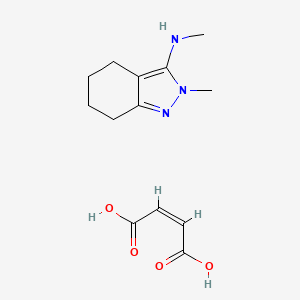

Chemical Classification: Chemically, Tetrydamine is a member of the indazol class of compounds. ncats.ioncats.io The full chemical name for the maleate salt is 4,5,6,7-tetrahydro-N,2-dimethyl-2H-indazol-3-amine, (2Z)-2-butenedioate (1:1). fda.gov

Below are tables detailing the compound's identifiers and chemical properties.

Table 1: Chemical and Pharmacological Classification of this compound

| Category | Classification |

|---|---|

| Pharmacological Class | Non-Steroidal Anti-Inflammatory Drug (NSAID), Analgesic ncats.ioncats.io |

| Chemical Class | Indazol ncats.ioncats.io |

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃.C₄H₄O₄ fda.gov |

| Molecular Weight | 281.31 fda.gov |

| Stereochemistry | Achiral fda.gov |

| Record UNII | B976EB226W fda.gov |

Properties

CAS No. |

41083-40-3 |

|---|---|

Molecular Formula |

C13H19N3O4 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |

InChI |

InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

WBQNUTJPYOXRCC-BTJKTKAUSA-N |

Isomeric SMILES |

CNC1=C2CCCCC2=NN1C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |

Related CAS |

22911-97-3 |

solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Synthetic Strategies and Structural Derivatization of Tetrydamine Maleate

Novel Synthetic Routes for Tetrydamine Maleate (B1232345) and its Precursors

The chemical synthesis of Tetrydamine, the active component of Tetrydamine maleate, has evolved from conventional methods to more innovative and efficient routes, driven by the need for higher purity and yield.

A conventional and well-established route to Tetrydamine involves the multi-step synthesis starting from tyrosine, which is first converted to its acetic acid analogue, thyroacetic acid. This is followed by sequential iodination. A key step in this process is the regioselective introduction of the third iodine atom. Typically, this is achieved by treating 3,5-diiodothyroacetic acid with an iodinating agent like iodine monochloride (ICl) in a solvent such as glacial acetic acid. Research has shown that ICl provides superior regioselectivity (78%) compared to molecular iodine (63%). The process usually requires reflux conditions for several hours, followed by rigorous purification, often using gradient elution chromatography to separate the desired 3,5,3'-isomer from other positional isomers.

More recently, significant efforts have been directed towards developing more streamlined and efficient synthetic pathways. In September 2024, Egetis Therapeutics filed a patent application with the United States Patent and Trademark Office (USPTO) for "Processes of Preparation" of tiratricol. nasdaq.commedpath.commarketscreener.com This application points to the development of new and more efficient synthetic routes needed to support its clinical development and potential commercialization. nasdaq.com While the specific details of the patented process are not yet public, such developments often focus on reducing the number of steps, improving atom economy, and minimizing the need for extensive chromatographic purification.

Another innovative approach mentioned in patent literature involves the enzymatic deiodination of levothyroxine (T4). This biocatalytic method utilizes a recombinant deiodinase enzyme to selectively remove the iodine atom from the 5' position of the outer ring of T4, directly yielding Tetrydamine. This strategy offers the potential for high selectivity and milder reaction conditions compared to traditional chemical methods.

Stereoselective Synthesis and Enantiomeric Resolution Methodologies

The parent Tetrydamine molecule is achiral and therefore does not exist as enantiomers. Its structure, 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid, lacks a stereocenter. Consequently, stereoselective synthesis and enantiomeric resolution are not applicable to the synthesis of Tetrydamine itself.

However, the principles of stereoselective synthesis become highly relevant in the context of designing and creating novel Tetrydamine analogues and derivatives. The introduction of a chiral center into the molecule can significantly influence its pharmacological properties, including receptor binding affinity, metabolic stability, and transporter interaction.

For instance, the synthesis of alpha-methylated analogues of triiodothyroalkanoic acids introduces a chiral center at the carbon atom adjacent to the carboxylic acid group. probes-drugs.org The synthesis of such compounds requires stereoselective methods to control the configuration (R or S) at this new stereocenter. Methodologies that could be employed for this purpose include:

Asymmetric hydrogenation: Using a chiral catalyst to selectively produce one enantiomer from a prochiral precursor.

Use of chiral auxiliaries: Temporarily attaching a chiral molecule to a precursor to direct the stereochemical outcome of a subsequent reaction.

Enzymatic resolution: Using enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

While specific studies on the stereoselective synthesis of Tetrydamine analogues are not widely published, research on related thyroid hormone analogues has demonstrated the critical importance of stereochemistry. For example, the natural L-configuration of the alanine (B10760859) side chain in thyroid hormones like T3 and T4 is crucial for their biological activity and transport across cell membranes. oup.com The development of chiral Tetrydamine derivatives represents a frontier in modulating the compound's selectivity for different thyroid hormone receptor isoforms (TRα and TRβ).

Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of Tetrydamine analogues are key strategies for probing its biological mechanisms and improving its therapeutic index. This involves chemical modifications to the core structure and the development of prodrug formulations.

Chemical Modification Techniques for Structure-Activity Probing

Structure-activity relationship (SAR) studies involve synthesizing a series of related compounds to determine how specific structural features affect biological activity. For Tetrydamine, modifications have been explored at several positions on the thyronine skeleton to understand their impact on thyroid hormone receptor binding and activation.

Key areas of modification and the techniques used include:

Acetic Acid Side Chain Modification: The carboxylic acid group is a primary target for modification.

Esterification: Converting the carboxylic acid to various esters can modulate lipophilicity and cell permeability.

Amidation: Reaction with amines to form amides can alter hydrogen bonding capacity and metabolic stability.

Alpha-Substitution: As mentioned previously, introducing substituents like a methyl group at the alpha-position creates chiral analogues and can impact metabolic processing. probes-drugs.org

Chain Homologation: Synthesizing analogues with propionic or butyric acid side chains has also been explored to assess the optimal chain length for receptor interaction.

Phenolic Hydroxyl Group Modification: The 4'-hydroxyl group is critical for receptor binding.

Etherification: Converting the hydroxyl group to a methyl ether (O-methylation) can determine the importance of the hydrogen-bond donating capability of the hydroxyl group.

Iodine Substituent Modification: The number and position of iodine atoms are fundamental to the activity of thyroid hormone analogues.

Analogue Synthesis: Synthesizing analogues with different halogen atoms (e.g., bromine or chlorine) or non-halogen lipophilic groups can probe the specific role of iodine in receptor binding.

One study systematically explored the SAR of oxamic acid and acetic acid derivatives related to L-thyronine, providing insights into the structural requirements for potent activity. ebi.ac.uk These modifications allow researchers to build a comprehensive picture of the pharmacophore, as summarized in the table below.

| Modification Site | Chemical Modification | Purpose of Modification (SAR Probing) |

| Acetic Acid Side Chain | Esterification, Amidation, α-Methylation, Chain Homologation | Investigate lipophilicity, cell permeability, metabolic stability, and optimal chain length. |

| 4'-Phenolic Group | O-methylation (Ether formation) | Determine the role of the hydroxyl group as a hydrogen bond donor for receptor binding. |

| Phenyl Rings | Substitution with non-iodine halogens (Br, Cl) or other lipophilic groups | Probe the specific steric and electronic contributions of iodine atoms to receptor affinity. |

Research on Prodrug Formulations and Latentiation Strategies for this compound

Prodrug design is a sophisticated strategy to overcome pharmacokinetic barriers. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. For Tetrydamine, prodrug approaches aim to enhance properties like solubility, membrane permeability, and tissue-specific targeting.

The primary functional groups on the Tetrydamine molecule available for prodrug linkage are the carboxylic acid and the phenolic hydroxyl group. The most common carrier-linked prodrugs are esters and amides. ijpsonline.com

A recent study from 2023, while not using Tetrydamine directly, provides a powerful template for its potential prodrug strategies. Researchers designed and synthesized novel prodrugs of the related thyroid hormone l-thyroxine (B1675186) (T4) and 3,5-diiodo-l-tyrosine (B556648) (DIT) to enhance delivery to glial cells via the OATP1C1 transporter. acs.org They created ester linkages between the drug's carboxylic acid and the promoiety. acs.org

Applying this logic to Tetrydamine, several latentiation strategies can be envisioned:

Ester Prodrugs: The carboxylic acid side chain of Tetrydamine can be esterified with various alcohols (promoieties) to increase lipophilicity and enhance passive diffusion across cell membranes. These esters are designed to be hydrolyzed by esterase enzymes present in the body to release the active Tetrydamine.

Amide Prodrugs: Linking an amino acid or a small peptide to the carboxylic acid of Tetrydamine via an amide bond can create prodrugs that are substrates for peptidases or specific amino acid transporters, potentially leading to targeted delivery.

Phosphate (B84403) Prodrugs: The phenolic hydroxyl group can be converted into a phosphate ester. This can dramatically increase water solubility for parenteral formulations and can be cleaved in vivo by phosphatase enzymes to regenerate the active drug.

The table below outlines potential prodrug strategies for Tetrydamine based on established chemical approaches.

| Prodrug Strategy | Functional Group Modified | Linkage | Potential Advantage | Activation Mechanism |

| Alkyl Ester Prodrugs | Carboxylic Acid | Ester | Increased lipophilicity, enhanced membrane permeability | Cleavage by esterase enzymes |

| Amino Acid Conjugates | Carboxylic Acid | Amide | Potential for active transport via amino acid transporters | Cleavage by peptidase enzymes |

| Phosphate Esters | Phenolic Hydroxyl | Phosphate Ester | Increased aqueous solubility | Cleavage by phosphatase enzymes |

These advanced synthetic and derivatization strategies are essential for refining the therapeutic profile of this compound, paving the way for new and improved treatments based on its unique mechanism of action.

Pre Clinical Pharmacological Characterization and Mechanistic Investigations of Tetrydamine Maleate

Molecular Target Identification and Ligand-Receptor Interaction Studies

The initial characterization of a compound's pharmacological profile involves identifying its molecular targets and quantifying its interaction with them. In vitro assays are fundamental to determining binding affinity, selectivity, and functional modulation of various biological molecules.

The affinity of a ligand for its receptor is a critical determinant of its potency. While comprehensive receptor screening provides a broad view of a compound's selectivity, specific data for Tetrydamine Maleate (B1232345) is limited in publicly available literature. However, one notable interaction that has been identified is with the Transient Receptor Potential Vanilloid 1 (TRPV1).

Recent studies have identified that Tetrydamine Maleate acts as an antagonist at the TRPV1 receptor with a reported inhibition constant (Ki) of 2.1 μM. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and endovanilloids, playing a significant role in pain signaling and neurogenic inflammation. Antagonism of this receptor is a recognized mechanism for analgesia.

A broader screening against a panel of other G-protein coupled receptors, ligand-gated ion channels, and transporters would be necessary to fully characterize the selectivity profile of this compound. Without such data, the full spectrum of its direct receptor-mediated effects remains to be elucidated.

A primary mechanism of action for this compound, consistent with its classification as an NSAID, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

In vitro human recombinant enzyme assays have demonstrated that this compound is a selective inhibitor of COX-2. It exhibits a 15-fold higher potency for COX-2 over COX-1. This selectivity is a significant feature, as COX-1 is involved in maintaining the gastrointestinal lining, and its inhibition is associated with gastric side effects common to non-selective NSAIDs.

In addition to COX inhibition, this compound has been shown to inhibit phosphodiesterase-4 (PDE4) with an IC₅₀ of 5.3 μM. PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in modulating the activity of inflammatory cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, which can suppress the production of inflammatory cytokines.

| Enzyme Target | Inhibition Value (IC₅₀) | Enzyme Function |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | 12.4 μM | Prostaglandin (B15479496) synthesis (housekeeping functions) |

| Cyclooxygenase-2 (COX-2) | 0.8 μM | Prostaglandin synthesis (inflammatory response) |

| Phosphodiesterase-4 (PDE4) | 5.3 μM | cAMP degradation, inflammatory cell modulation |

Data derived from human recombinant enzyme assays.

The interaction of this compound with the TRPV1 receptor, as mentioned previously, is its most clearly defined activity on an ion channel. TRPV1 is a non-selective cation channel primarily expressed in sensory neurons, where it functions as a sensor for noxious stimuli. By antagonizing this channel with a Ki of 2.1 μM, this compound can block the influx of cations like calcium and sodium that initiate pain signals, contributing to its analgesic effect.

The current body of scientific literature does not provide significant data on the interaction of this compound with other voltage-gated or ligand-gated ion channels, nor with neurotransmitter or solute transporters. A comprehensive analysis across various channel and transporter families is required to rule out or identify additional mechanisms of action.

Cellular and Subcellular Pharmacodynamics of this compound

Understanding how a compound affects the internal workings of a cell provides deeper insight into its pharmacological effects beyond direct target interaction. This includes the perturbation of signaling cascades and the alteration of gene and protein expression.

A key intracellular signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a transcription factor complex that, under basal conditions, is held inactive in the cytoplasm. nih.gov Upon stimulation by pro-inflammatory signals, it translocates to the nucleus to promote the transcription of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov

The investigation of changes in gene and protein expression following drug treatment can reveal novel mechanisms and downstream effects. Techniques like DNA microarrays and mass spectrometry-based proteomics allow for a global analysis of a cell's response to a pharmacological agent. mdpi.com

However, based on a review of the available scientific literature, no specific in vitro studies detailing the effects of this compound on global gene expression or proteomic profiles have been published. Such studies would be valuable to understand the full scope of its cellular impact, potentially identifying novel biomarkers of its activity or uncovering additional therapeutic applications.

Neurotransmitter System Modulation (e.g., Reuptake, Release) in Isolated Systems

Detailed mechanistic studies on the direct effects of this compound on neurotransmitter reuptake and release in isolated systems are not extensively documented in publicly available literature. However, some patent documents list Tetrydamine among compounds with potential modulatory effects on neurobehavioral disorders through the trimonoamine modulating system (TMMS), which includes dopamine (B1211576) (DA), serotonin (B10506) (5HT), and norepinephrine (B1679862) (NE). epo.orggoogleapis.com This suggests a potential, though not yet fully elucidated, interaction with the transporters responsible for the reuptake of these key neurotransmitters. epo.orggoogleapis.com

The broader class of compounds to which Tetrydamine is related has been associated with the modulation of neurotransmitter systems. For instance, certain isoindole derivatives are described as having a simultaneous and relatively equal inhibitory effect on serotonin, dopamine, and norepinephrine transporters. epo.org While this does not directly confirm the action of Tetrydamine, it provides a theoretical framework for its potential mechanism. The modulation of these neurotransmitter systems is crucial for controlling excitatory and inhibitory synaptic transmission throughout the central nervous system. googleapis.com Further research using isolated synaptosomes or cell lines expressing specific neurotransmitter transporters would be necessary to definitively characterize the direct effects of Tetrydamine on neurotransmitter reuptake and release.

In Vitro Functional Pharmacological Models

Cell-Based Assays for Efficacy and Potency Determination

Specific data from cell-based assays to determine the efficacy and potency (such as IC50 or EC50 values) of this compound are not widely reported in current scientific literature. However, the general approach for such characterization is well-established. nih.govnjbio.com These assays are fundamental in early drug discovery to quantify the biological response to a compound. njbio.com

For a compound like Tetrydamine, a variety of cell-based assays could be employed. epo-berlin.com For example, if its mechanism involves receptor binding, ligand binding assays using cell lines that express the target receptor would be performed to determine its binding affinity. njbio.com Functional assays measuring downstream signaling, such as changes in second messengers like cAMP or calcium, would also be critical. nih.gov If the compound targets specific enzymes or transporters, as suggested by some literature, assays measuring the inhibition of these proteins in a cellular context would be performed. epo.orggoogleapis.com Cytotoxicity assays in various cell lines, including cancer and normal cell lines, are also a standard component of in vitro testing to establish a therapeutic window. njbio.com

Table 1: Representative Cell-Based Assays for Pharmacological Profiling

| Assay Type | Purpose | Typical Readout | Example Cell Lines |

| Ligand Binding Assay | Determine binding affinity to a specific receptor. | Radioligand displacement, fluorescence intensity | HEK293, CHO |

| Second Messenger Assay | Measure functional activity (agonist/antagonist). | cAMP levels, Calcium flux | PC-12, AtT-20 |

| Transporter Uptake Assay | Assess inhibition of neurotransmitter reuptake. | Radioactive or fluorescent substrate uptake | HEK293 expressing DAT, SERT, NET |

| Cytotoxicity Assay | Determine the concentration that kills 50% of cells (IC50). | Luminescence (ATP content), Colorimetric (MTT) | HeLa, A549, HepG2 |

| Reporter Gene Assay | Quantify the activation or inhibition of a specific pathway. | Luciferase activity, GFP expression | Varies based on target pathway |

This table represents the types of assays that would be used to characterize a compound like this compound; specific data for Tetrydamine is not currently available.

Isolated Tissue and Organ Bath Studies

Isolated tissue and organ bath studies are classical pharmacological methods used to investigate the effects of a compound on physiological function in a controlled ex vivo environment. ugobasile.comadinstruments.comreprocell.com These experiments are crucial for understanding how a substance affects smooth, cardiac, or skeletal muscle contractility without the influence of systemic in vivo variables. adinstruments.comreprocell.com

For Tetrydamine, which is described as an analgesic and anti-inflammatory agent, organ bath studies could be used to explore its mechanism of action on various tissues. ncats.io For example, its effects on the contractility of vascular smooth muscle could be assessed to determine any vasodilatory or vasoconstrictive properties. reprocell.com Similarly, its impact on the motility of gastrointestinal tissue, such as the ileum or colon, could reveal potential effects on smooth muscle contraction relevant to its analgesic properties. reprocell.com Studies on isolated tracheal or bronchial tissues could elucidate any bronchodilatory or bronchoconstrictive effects. reprocell.com The data from these studies, typically presented as concentration-response curves, would provide valuable information on the potency and efficacy of Tetrydamine at the tissue level.

In Vivo Mechanistic Pharmacology in Animal Models

Elucidation of Biological Responses in Animal Models

In vivo studies in animal models are essential to understand the integrated physiological and pharmacological effects of a compound. mdpi.comevotec.com Tetrydamine has been identified as an analgesic and anti-inflammatory drug, with its activity and tolerability demonstrated in rats. ncats.io This suggests that in animal models of pain and inflammation, administration of Tetrydamine would be expected to reduce inflammatory responses and alleviate pain-related behaviors.

The selection of appropriate animal models is critical for elucidating specific biological responses. taconic.comminervaimaging.com For its anti-inflammatory properties, models such as carrageenan-induced paw edema or collagen-induced arthritis in rodents would be suitable. In these models, endpoints would include measurements of paw volume, inflammatory cell infiltration, and cytokine levels. For its analgesic effects, models of nociceptive pain (e.g., hot plate, tail-flick tests) and neuropathic pain (e.g., chronic constriction injury) would be employed to assess the compound's ability to increase pain thresholds.

Neurochemical and Electrophysiological Assessments in Animal Brains

To connect the behavioral effects of Tetrydamine to its underlying neural mechanisms, neurochemical and electrophysiological assessments in the brains of animal models are necessary. nih.gov Techniques like in vivo microdialysis can be used to measure real-time changes in the extracellular concentrations of neurotransmitters such as dopamine, serotonin, and norepinephrine in specific brain regions following Tetrydamine administration. nih.gov This would provide direct evidence of neurotransmitter modulation in a living system. nih.gov Post-mortem analysis of brain tissue can also provide a quantitative measure of neurotransmitter levels and their metabolites. nih.gov

Electrophysiological studies, such as in vivo electrophysiology in anesthetized or freely moving animals, can be used to examine how Tetrydamine alters the firing patterns of neurons in relevant brain circuits. google.com For instance, recordings from brain regions involved in pain processing (e.g., thalamus, anterior cingulate cortex) or mood and motivation (e.g., prefrontal cortex, nucleus accumbens) could reveal the electrophysiological signature of Tetrydamine's action. Such studies are critical for understanding how the compound's modulation of neurotransmitter systems translates into changes in neuronal activity and, ultimately, behavior.

Structure Activity Relationship Sar and Computational Modeling of Tetrydamine Maleate

Quantitative Structure-Activity Relationship (QSAR) Analysis of Tryptamine (B22526) Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. maps.org This is achieved by correlating molecular descriptors (physicochemical, electronic, steric, and topological properties) with observed activity. researchgate.net

In the study of tryptamine derivatives, QSAR models have been successfully developed to predict their activity at various receptors and for different biological effects. For instance, a Holographic QSAR (HQSAR) study was conducted on 64 tryptamine derivatives to correlate their structural properties with their inhibitory potencies at the NMDA, 5-HT1A, and 5-HT2A receptors. nih.gov This method, which uses molecular fragments as descriptors, avoids the complexities of 3D alignment and conformation. nih.govmdpi.com The resulting models demonstrated high predictive ability, and the generated contribution maps visualized how individual structural fragments influence biological activity. nih.gov

Another QSAR study focused on the larvicidal activity of eleven amide derivatives of tryptamine against Aedes aegypti. nih.govresearchgate.net A clear relationship was established between the lipophilicity of the non-chlorinated compounds, represented by Log P, and their larvicidal activity. nih.govresearchgate.net This suggests that the ability of the compound to partition into the lipid membranes of the larvae is a key determinant of its potency. nih.gov

Furthermore, DFT-based QSAR models have been developed for tryptamine hallucinogens. maps.orgresearchgate.net These studies indicated that electron-related descriptors are major contributors to the hallucinogenic activity, suggesting that the electronic properties of the tryptamine scaffold are crucial for its interaction with target receptors. maps.orgresearchgate.net

Table 1: QSAR Model Statistics for Tryptamine Derivatives at Different Receptors

| Receptor Target | QSAR Method | Number of Compounds | Key Findings |

|---|---|---|---|

| NMDA, 5-HT1A, 5-HT2A | Holographic QSAR (HQSAR) | 64 | Generated models with high predictive value, identifying key structural fragments for receptor binding. nih.gov |

| Aedes aegypti Larvae | Regression Analysis | 11 | Established a correlation between Log P and larvicidal activity for non-chlorinated derivatives. nih.govresearchgate.net |

| Serotonin (B10506) Receptors (Hallucinogenic Activity) | DFT-based QSAR | 20 | Electron-related descriptors were identified as major contributors to hallucinogenic activity. maps.orgresearchgate.net |

Molecular Docking and Dynamics Simulations of Tryptamine Derivatives with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This technique is widely used to understand the binding mode of a ligand to its receptor and to estimate the strength of the interaction. Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time.

For tryptamine derivatives, molecular docking studies have provided valuable insights into their interactions with various biological targets. In a study of tryptamine-based thiourea (B124793) derivatives as inhibitors of aldose reductase (AR), docking revealed that the most potent compounds fit well into the active site, forming multiple hydrogen and hydrophobic bonds. tandfonline.com For instance, the most active compound in the series formed a hydrogen bond with Trp111 via its sulfur atom. tandfonline.com

Similarly, docking studies were conducted on tryptamine derivatives targeting enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and cyclooxygenase-2 (COX-2). mdpi.com These studies helped to validate the in vitro results by providing a structural basis for the observed inhibitory activities. mdpi.com In another study, carbamylated tryptamine derivatives were docked into the active site of butyrylcholinesterase (BuChE) to investigate their mechanism of inhibition. nih.gov

Table 2: Molecular Docking Results for Tryptamine Derivatives

| Compound Series | Biological Target | Key Interacting Residues | Docking Score (Example) |

|---|---|---|---|

| Tryptamine-based thiourea derivatives | Aldose Reductase (AR) | Trp111 | - |

| Nitro-benzoyl derivative of tryptamine (SR42) | AChE, MAO-B, COX-2 | Not specified | - |

| Carbamylated tryptamine derivatives | Butyrylcholinesterase (BuChE) | Not specified | - |

| Tryptamine derivative (Compound 1) | Epidermal Growth Factor Receptor (EGFR) | Glu38, Met742, Leu694 | -7.05 Kcal/mol tandfonline.com |

Pharmacophore Modeling and Virtual Screening Approaches for Tryptamine Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. pharmacophorejournal.com Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening. pharmacophorejournal.comresearchgate.net

While specific pharmacophore modeling studies for tryptamine derivatives were not found in the provided search results, the general methodology is highly applicable to this class of compounds. The process would involve:

Model Generation: Aligning a set of active tryptamine derivatives and extracting the common chemical features responsible for their activity.

Model Validation: Testing the ability of the pharmacophore model to distinguish between active and inactive compounds.

Virtual Screening: Using the validated model to screen databases of commercially available or synthetically accessible compounds.

Hit Identification: Identifying compounds that match the pharmacophore model and are therefore predicted to be active.

This approach has been successfully used to identify novel scaffolds for various biological targets, such as the TRPV1 receptor. researchgate.netsemanticscholar.org For tryptamine scaffolds, this could lead to the discovery of new derivatives with improved potency, selectivity, or pharmacokinetic properties.

Conformational Analysis and Energy Landscape Mapping of Tryptamine

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The potential energy of a molecule varies with its conformation, and the relationship between structure and energy is a key area of study. libretexts.org The collection of all possible conformations and their corresponding energies is known as the conformational energy landscape. nih.govresearchgate.net

A detailed conformational analysis of tryptamine (TRA) in an aqueous solution has been performed using computational methods. nih.gov The study scanned the conformational space of TRA and performed geometry optimizations at the B3LYP/6-31+G** level of theory. nih.gov The results showed that the presence of a solvent influences the relative populations of different conformers, which can be explained by charge delocalization mechanisms. nih.gov This type of analysis is crucial for understanding the structure, stability, and reactivity of tryptamine and its derivatives in a biological environment. nih.gov

The conformational energy landscape provides a more global view of the molecule's flexibility, identifying the most stable conformations (energy minima) and the energy barriers between them. researchgate.net Understanding the energy landscape is important because the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to its target receptor.

Application of Artificial Intelligence and Machine Learning in Tryptamine SAR

Artificial intelligence (AI) and machine learning (ML) are increasingly being used in drug discovery to analyze large and complex datasets, identify trends, and build predictive models. digitellinc.com In the context of SAR, ML algorithms can be trained on datasets of compounds with known activities to predict the activity of new, untested compounds. frontiersin.org

Deep learning, a subset of ML, is particularly well-suited for QSAR studies as it can automatically extract relevant features from molecular structures and capture complex, non-linear relationships between structure and activity. mdpi.com While specific applications of advanced AI/ML techniques to tryptamine derivatives were not detailed in the search results, the principles are broadly applicable.

For a large dataset of tryptamine derivatives, ML models could be developed to:

Predict binding affinity for various receptors.

Classify compounds as active or inactive.

Identify the molecular features that are most important for activity.

The interpretability of these models is also a growing area of research, with methods like SHapley Additive exPlanations (SHAP) being used to understand why a model makes a particular prediction. digitellinc.com This can provide chemists with valuable insights to guide the design of new molecules. digitellinc.com

Advanced Analytical Methodologies for Tetrydamine Maleate Research

Chromatographic Techniques for Research-Grade Purity and Impurity Profiling

Chromatographic methods are the cornerstone of pharmaceutical analysis, providing the means to separate, identify, and quantify the active pharmaceutical ingredient (API) from any impurities. biomedres.usnumberanalytics.com These techniques are crucial for establishing the purity profile of Tetrydamine maleate (B1232345).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and stability of Tetrydamine maleate. biomedres.ussemanticscholar.org The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, intermediates, or degradation products. ijpsonline.comresearchgate.net

A typical HPLC method for a non-steroidal anti-inflammatory drug (NSAID) like this compound would likely employ a reversed-phase C18 column. Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines, such as those from the International Council for Harmonisation (ICH). numberanalytics.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) | The organic modifier and aqueous buffer are optimized for retention and peak shape. |

| Gradient | Isocratic or Gradient Elution | A gradient elution can be used to separate compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Detection | UV at 254 nm | Tetrydamine's aromatic structure allows for UV detection. |

| Column Temperature | 25°C - 30°C | Maintained to ensure reproducible retention times. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced onto the column. |

The validation process would generate data confirming that the method is suitable for its intended purpose, which is the quantitative determination of this compound and the detection of its impurities. ncats.io

Gas Chromatography (GC) and Chiral Chromatography Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. biomedres.ussemanticscholar.org In the context of this compound research, GC is primarily used for the determination of residual solvents that may be present from the manufacturing process. ijpsonline.com The identification and quantification of these residual solvents are critical for ensuring the safety and quality of the drug substance. semanticscholar.org

Chiral chromatography is employed when a compound exists as enantiomers, which are non-superimposable mirror images. While specific research on the chirality of Tetrydamine is not widely published, many pharmaceuticals are chiral, and their enantiomers can have different pharmacological activities. If Tetrydamine possesses a chiral center, developing a chiral HPLC or GC method would be essential to separate and quantify each enantiomer. google.comgoogle.comgoogle.com.pggoogleapis.comuchicago.edu This often involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. chromtech.net.auhplc.euacs.org Techniques like using a CHIRAL-AGP column, which contains α1-acid glycoprotein (B1211001) as a chiral selector, have proven effective for separating a wide range of chiral compounds, including amines and acids. chromtech.net.auhplc.eu

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and concentration of this compound. numberanalytics.com These methods are complementary to chromatographic techniques and are essential for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. numberanalytics.com Both ¹H NMR and ¹³C NMR experiments are conducted to confirm the chemical structure of this compound. googleapis.comgoogleapis.com The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. rsc.orgsigmaaldrich.com These data serve as a fingerprint for the molecule, confirming its identity and providing information about its purity. uky.edu

Table 2: Hypothetical NMR Data for Tetrydamine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.2 - 8.0 | Multiplet | Aromatic Protons |

| ¹H | 3.5 - 4.0 | Triplet | Methylene Protons |

| ¹H | 2.5 - 3.0 | Singlet | Methyl Protons |

| ¹³C | 160 - 170 | Singlet | Carbonyl Carbon |

| ¹³C | 120 - 140 | Multiple Signals | Aromatic Carbons |

| ¹³C | 40 - 50 | Singlet | Methylene Carbon |

| ¹³C | 20 - 30 | Singlet | Methyl Carbon |

Mass Spectrometry (MS) for Metabolite Identification and Ligand Binding Assessment

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. numberanalytics.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying metabolites of Tetrydamine in biological matrices such as plasma and urine. epo.orgbioivt.comijpras.com The process involves analyzing samples from in vivo studies to profile and identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. bioivt.comfrontiersin.orgnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the confident assignment of elemental compositions for both the parent drug and its metabolites. ijpras.comsciex.com

Furthermore, MS-based techniques can be applied to assess the binding of Tetrydamine to its biological targets. googleapis.com Affinity selection-mass spectrometry, for instance, can identify interactions between small molecules and proteins, providing insights into the mechanism of action. epo.orgscribd.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Purposes

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum shows absorption bands corresponding to specific vibrational frequencies of chemical bonds, such as C=O (carbonyl), N-H (amine), and C-H (alkyl and aromatic) bonds. This information helps to confirm the molecular structure and can be used in combination with other techniques for quality control. semanticscholar.orgijpsonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid method for the quantification of this compound in solution. semanticscholar.orgijpsonline.com The presence of a chromophore, typically an aromatic ring system within the Tetrydamine structure, allows the molecule to absorb light in the UV region. A calibration curve can be constructed by measuring the absorbance of solutions with known concentrations, which can then be used to determine the concentration of unknown samples. This technique is particularly useful for routine analysis and dissolution testing.

Electrochemical and Biosensor Development for Research Applications

A thorough review of publicly available scientific literature reveals a significant gap in research concerning the development of electrochemical and biosensor-based analytical methods specifically for the compound this compound. Despite the utility of electrochemical analysis and biosensors for the detection and quantification of a wide range of chemical and biological substances, there are no specific studies detailing the electrochemical behavior of this compound or the design of biosensors for its detection.

Electrochemical methods, which include techniques like voltammetry and amperometry, offer high sensitivity, rapid analysis, and the potential for miniaturization, making them valuable tools in pharmaceutical and chemical analysis. eag.comnews-medical.net These techniques rely on the specific oxidation or reduction of a target analyte at an electrode surface to generate a measurable electrical signal. eag.com The development of such a method for this compound would first require a comprehensive study of its electrochemical properties, including its oxidation and reduction potentials, electron transfer kinetics, and behavior at various electrode materials. iapchem.org

Similarly, biosensors, which integrate a biological recognition element (like an enzyme, antibody, or nucleic acid) with a physicochemical transducer, provide high selectivity and sensitivity for target analytes. asm.orgnih.gov The development of a biosensor for this compound would necessitate the identification or engineering of a biological component that specifically binds to the molecule. This biorecognition event would then be converted into a measurable signal by the transducer. nih.gov

While extensive research exists on the application of these advanced analytical methodologies for other compounds, including various drugs and environmental toxins, the scientific community has not published specific applications for this compound. nih.govnih.govmjcce.org.mk Consequently, there are no available research findings or data tables detailing parameters such as linear ranges, limits of detection, or the specific materials and methods used for the electrochemical or biosensor-based analysis of this compound.

The absence of such research indicates a potential area for future investigation. The development of robust and sensitive analytical methods is crucial for the comprehensive study of any chemical compound. Future research could focus on exploring the electrochemical signature of this compound and identifying suitable biorecognition elements for the creation of dedicated biosensors.

Pre Clinical Metabolic Fate and Biotransformation Studies of Tetrydamine Maleate

In Vitro Biotransformation Pathways in Isolated Enzyme Systems and Cellular Models

In vitro studies using isolated enzyme systems and cellular models are instrumental in dissecting the metabolic pathways of a drug candidate without the complexities of a whole organism. For tetrydamine, these studies help to identify potential metabolites and the primary enzymatic reactions it undergoes. The use of in vitro systems, such as liver microsomes, allows for the controlled study of metabolic processes. nih.gov These systems can be fortified with necessary cofactors like NADPH for enzymes such as cytochrome P450s, or UDPGA for UGTs, to facilitate specific metabolic reactions. bioivt.com

The biotransformation of tetrydamine in such systems reveals several key pathways. The structural characteristics of tetrydamine, featuring a bicyclic indazole core with methyl substitutions, make it a substrate for various metabolic enzymes. vulcanchem.com In vitro models, including those that reconstruct enzymatic pathways, offer a platform to study the biotransformation of compounds into their metabolites. sciepublish.com

Identification and Characterization of Tetrydamine Maleate (B1232345) Metabolites in Animal Models

Studies in animal models, such as rodents, are essential for identifying the metabolites formed in a living organism. nih.gov These in vivo studies provide a more comprehensive picture of metabolism, distribution, and excretion. Following administration of tetrydamine to animal models, metabolites are typically identified from biological matrices like plasma, urine, and feces. admescope.com

In rodent studies, hepatic metabolism is the primary route for the biotransformation of tetrydamine. vulcanchem.com Two principal metabolic pathways have been identified:

N-demethylation , which leads to the formation of an inactive metabolite, designated as M1. vulcanchem.com

Hydroxylation of the indazole ring, resulting in an active metabolite, M2. vulcanchem.com

Table 1: Identified Metabolites of Tetrydamine in Animal Models

| Metabolite | Formation Pathway | Activity |

|---|---|---|

| M1 | N-demethylation | Inactive |

| M2 | Indazole ring hydroxylation | Active |

| Maleate-glutathione conjugate | Conjugation | Not specified |

Role of Cytochrome P450 Enzymes and Other Metabolic Pathways

The cytochrome P450 (CYP450) superfamily of enzymes is a major player in the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.govfrontiersin.org These enzymes are primarily located in the liver and are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make compounds more water-soluble for easier excretion. nih.govnih.gov

For tetrydamine, specific CYP450 isoenzymes have been implicated in its metabolism:

CYP3A4 is the primary enzyme responsible for the N-demethylation of tetrydamine to its inactive M1 metabolite. vulcanchem.com

CYP2C9 mediates the hydroxylation of the indazole ring to form the active M2 metabolite. vulcanchem.com

The involvement of these specific CYP enzymes is critical information for predicting potential drug-drug interactions. mdpi.com Beyond the well-studied CYP pathways, other enzymatic systems can also contribute to drug metabolism, including flavin-containing monooxygenases (FMOs) and various conjugating enzymes. bioivt.com In the case of tetrydamine, the conjugation of the maleate moiety with glutathione (B108866) represents a Phase II metabolic pathway. vulcanchem.com

Species-Specific Metabolic Differences in Pre-clinical Models

Significant variations in drug metabolism can exist between different animal species used in pre-clinical testing and humans. patsnap.comnih.gov These differences can be due to variations in the expression and activity of metabolic enzymes, such as the CYP450s. patsnap.com Such species-specific differences are a critical consideration when extrapolating pre-clinical data to predict human pharmacokinetics and safety. nih.govscholarsresearchlibrary.com

While detailed comparative metabolic studies for tetrydamine across multiple species are not extensively published in the available literature, the identification of its metabolic pathways in rodents provides a foundational understanding. vulcanchem.com It is a common practice in drug development to compare the metabolite profiles across different species, including in vitro human models, to identify any unique or disproportionate human metabolites. admescope.com The potential for species differences in metabolic pathways underscores the importance of selecting appropriate animal models for preclinical safety assessment. fda.gov For instance, conflicting metabolic data between rats and dogs for another compound highlighted species-dependent biotransformation, necessitating careful selection of radiolabeled tracers for metabolism studies. nih.gov

Comparative Research and Broader Pharmacological Context of Tetrydamine Maleate

Mechanistic Comparisons with Structurally Related Compounds

Tetrydamine is part of the indazole class of NSAIDs, a group of heterocyclic compounds that have been investigated for a variety of pharmacological activities. nih.govthermofisher.com While specific research on Tetrydamine's detailed mechanism of action is limited in publicly accessible literature, its classification as an NSAID suggests that its primary mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov

To provide a comparative context, it is useful to examine the mechanisms of other well-chartered indazole-based anti-inflammatory drugs, such as Benzydamine and Bendazac.

Benzydamine: Unlike typical NSAIDs, Benzydamine is a weak inhibitor of COX enzymes. enamine.net Its anti-inflammatory effects are primarily attributed to the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). enamine.netenamine.net It has been shown to achieve this without significantly affecting the production of anti-inflammatory cytokines like IL-10. enamine.net This cytokine-inhibiting mechanism represents a distinct mode of action compared to the direct enzyme inhibition characteristic of most NSAIDs.

Bendazac: This indazole derivative is noted for its ability to inhibit the denaturation of proteins, a mechanism particularly relevant in its use for cataract treatment. In addition to this primary mechanism, it is also believed to exert anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis. nih.gov

| Compound | Primary Anti-inflammatory Mechanism | Notes |

|---|---|---|

| Tetrydamine | Presumed Cyclooxygenase (COX) Inhibition | Specific COX selectivity and cytokine effects are not well-documented in available literature. |

| Benzydamine | Inhibition of Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IL-1β) | Weak inhibitor of COX enzymes. |

| Bendazac | Inhibition of Protein Denaturation | Also believed to inhibit prostaglandin synthesis. |

| Other Investigational Indazoles | Inhibition of COX-2, Cytokines, and Free Radicals | Demonstrates the diverse mechanistic possibilities of the indazole scaffold. nih.gov |

Tetrydamine Maleate (B1232345) in the Context of Broader Chemical Libraries and Pharmacological Classes

The indazole nucleus is a significant scaffold in medicinal chemistry, forming the core of various compounds with a wide array of biological activities beyond inflammation, including anticancer and antihypertensive properties. nih.govelifesciences.org As an indazole derivative, Tetrydamine belongs to a chemical class that has yielded numerous compounds of therapeutic interest.

In the context of drug discovery and development, large collections of chemical compounds, known as screening libraries , are used in high-throughput screening (HTS) to identify novel drug candidates. These libraries can be broadly categorized:

Diversity Libraries: These collections contain a wide range of structurally diverse molecules to explore a broad chemical space.

Focused Libraries: These are designed with a specific biological target or family of targets in mind, such as kinases or G-protein coupled receptors.

Repurposing Libraries: These consist of existing drugs that have been approved for other indications, which are screened for new therapeutic uses.

There is no specific information available in the scientific literature to indicate that Tetrydamine maleate has been included in major public or commercial screening libraries for broader drug discovery campaigns. Its primary classification remains as an indazole-based non-steroidal anti-inflammatory drug.

| Classification Type | Classification |

|---|---|

| Chemical Class | Indazole Derivative |

| Pharmacological Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) |

| Activity | Analgesic, Anti-inflammatory |

Research on Synergistic and Antagonistic Interactions with Other Research Compounds

The study of drug-drug interactions is crucial for understanding the complete pharmacological profile of a compound. These interactions can be synergistic (the combined effect is greater than the sum of individual effects) or antagonistic (the combined effect is less than the sum of individual effects).

Specific research detailing the synergistic or antagonistic interactions of this compound with other research compounds is not available in the current body of scientific literature. However, general principles of NSAID interactions can provide a predictive context. NSAIDs as a class are known to interact with various other drug classes, primarily through pharmacokinetic (affecting drug metabolism and distribution) and pharmacodynamic (affecting biological targets) mechanisms.

Potential interactions for NSAIDs, which may be relevant for an indazole derivative like Tetrydamine, include:

Anticoagulants: NSAIDs can increase the risk of bleeding when combined with anticoagulant drugs.

Antihypertensives: NSAIDs may reduce the efficacy of certain antihypertensive medications.

Other NSAIDs: Combining different NSAIDs can increase the risk of adverse effects without a significant increase in efficacy.

It is important to note that these are general interactions for the NSAID class, and the specific interaction profile of this compound would require dedicated in vitro and in vivo studies. There is no available research on how Tetrydamine might interact with other research compounds in a synergistic or antagonistic manner to modulate its anti-inflammatory or other biological activities.

Emerging Research Directions and Future Perspectives for Tetrydamine Maleate

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Tetrydamine Maleate (B1232345) Research

Proteomics: The comprehensive study of proteins, or proteomics, stands as a powerful tool to investigate the effects of Tetrydamine maleate. Mass spectrometry-based proteomics can be employed to identify and quantify thousands of proteins in cells or tissues exposed to the compound. nih.govresearchgate.net A potential proteomics study could involve treating inflammatory cell models, such as macrophages, with this compound and analyzing the subsequent changes in protein expression. This could reveal novel protein targets or pathways modulated by the drug, extending beyond its known anti-inflammatory effects. For instance, such an analysis might uncover effects on cellular processes like protein folding, stress response, or cytoskeleton organization. researchgate.net

Metabolomics: This branch of omics focuses on the global profile of metabolites in a biological system. By applying metabolomics, researchers could map the metabolic perturbations caused by this compound in relevant biological systems. This could elucidate how the compound affects key metabolic pathways involved in inflammation, such as arachidonic acid metabolism or cellular energy production. A multi-omics approach, combining proteomics and metabolomics, could provide a highly integrated view of the drug's effects, linking changes in protein expression to alterations in metabolic function. nih.gov

Table 1: Hypothetical Proteomic Profile of Macrophages Treated with this compound

| Protein | Gene Name | Function | Fold Change (Treated vs. Control) | Potential Implication for this compound Action |

| Cyclooxygenase-2 | PTGS2 | Key enzyme in prostaglandin (B15479496) synthesis (pro-inflammatory) | -2.5 | Confirms known NSAID mechanism |

| TNF-alpha | TNF | Pro-inflammatory cytokine | -1.8 | Suggests modulation of cytokine signaling |

| NF-kappa-B inhibitor alpha | NFKBIA | Inhibits a key pro-inflammatory transcription factor | +2.1 | Elucidates upstream regulatory effects |

| Heat Shock Protein 70 | HSPA1A | Chaperone protein, cellular stress response | +1.5 | Indicates a role in cellular protective mechanisms |

| Caspase-3 | CASP3 | Key executioner of apoptosis | -1.2 | Suggests potential cytoprotective effects in certain contexts |

Development of Advanced In Vitro Models (e.g., Organ-on-a-chip, 3D Cell Cultures) for this compound Studies

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, offer more physiologically relevant platforms for studying the effects of compounds like this compound. nih.govnih.govnih.gov

3D Cell Cultures: Three-dimensional cell culture models, including spheroids and organoids, can better mimic the architecture, cell-cell interactions, and extracellular matrix composition of native tissues. nih.govnih.gov For this compound research, 3D cultures of chondrocytes could be used to model cartilage in osteoarthritis, providing a more accurate assessment of the drug's anti-inflammatory and potential chondroprotective effects. Similarly, 3D co-culture models of inflammatory and tissue-specific cells could be used to study the drug's efficacy in a more complex, tissue-like context. nih.gov

Organ-on-a-chip: These microfluidic devices are engineered to recapitulate the functional units of human organs. nih.govdrugbank.com An "inflammation-on-a-chip" model, for example, could be developed by co-culturing endothelial cells, immune cells, and tissue-specific cells under controlled flow conditions. This would allow for the dynamic study of this compound's effects on immune cell migration, vascular permeability, and inflammatory signaling in a human-relevant system. Furthermore, multi-organ-on-a-chip platforms could be used to investigate the compound's metabolism and potential off-target effects on organs like the liver and kidney, providing valuable preclinical data. nih.govwikipedia.org

Table 2: Potential Applications of Advanced In Vitro Models for this compound Research

| Model Type | Description | Potential Application for this compound | Key Parameters to Measure |

| 3D Spheroid Culture | Self-assembled aggregates of cells (e.g., synovial fibroblasts, macrophages) | Modeling inflammatory arthritis | Cytokine secretion (e.g., IL-6, TNF-α), cell viability, matrix metalloproteinase (MMP) activity |

| Organoid Culture | Self-organizing 3D structures derived from stem cells that mimic organ architecture (e.g., gut organoids) | Investigating effects on intestinal inflammation and barrier function | Transepithelial electrical resistance (TEER), inflammatory gene expression, mucus production |

| Synovium-on-a-chip | Microfluidic device with co-cultured synoviocytes, cartilage, and immune cells simulating a joint | Efficacy testing in a dynamic, mechanically stimulated arthritis model | Inflammatory mediator release, cartilage degradation markers, immune cell infiltration |

| Gut-on-a-chip | Microfluidic device mimicking the gut epithelium and peristalsis | Assessing oral absorption, metabolism, and local anti-inflammatory effects | Permeability, expression of metabolizing enzymes, reduction of inflammatory responses |

Exploration of Unexplored Mechanistic Pathways and Novel Research Hypotheses

While Tetrydamine is classified as an NSAID, its full range of molecular interactions may not be completely understood. Future research can focus on generating and testing novel hypotheses regarding its mechanism of action.

One area of exploration could be its potential interaction with cellular signaling pathways not traditionally associated with NSAIDs. For example, investigating its effects on transcription factors involved in cellular stress responses or metabolic regulation could yield new insights. Another novel hypothesis could be the role of this compound in modulating the gut microbiome, which is increasingly recognized as a key player in systemic inflammation. Studies could be designed to assess whether the compound alters the composition or metabolic output of gut bacteria, thereby contributing to its anti-inflammatory effects.

Methodological Advancements in this compound Research and Analysis

Progress in analytical chemistry provides new avenues for the precise quantification and characterization of this compound and its metabolites in biological matrices.

The development of highly sensitive and specific analytical methods, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), could enhance pharmacokinetic and pharmacodynamic studies. nih.gov These methods would allow for more accurate determination of drug concentrations in plasma, tissues, and even within specific cell populations, providing a clearer picture of its distribution and target engagement. Furthermore, advanced imaging techniques, such as matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI), could be applied to tissue sections to visualize the spatial distribution of this compound and its metabolites, correlating its presence with localized biological effects. researchgate.net

Theoretical Implications and Future Paradigms in Small Molecule Research Exemplified by this compound

The study of this compound within the framework of these advanced technologies has broader implications for small molecule research. It exemplifies a shift from a single-target to a systems-level understanding of drug action. By integrating multi-omics data with functional readouts from advanced in vitro models, a more comprehensive and predictive "virtual" model of the drug's effects can be constructed.

This paradigm shift moves beyond simple efficacy and toxicity screening to a more nuanced understanding of a drug's network effects. For this compound, this could lead to the identification of new therapeutic indications, the discovery of biomarkers for patient stratification, and the development of personalized treatment strategies. The knowledge gained from such in-depth analysis of a single compound can inform the development of future small molecules, creating a more efficient and predictive drug discovery pipeline.

Q & A

Q. How can researchers optimize the synthesis of Tetrydamine maleate to improve yield and purity?

Methodological Answer:

- Employ reactive distillation (RD) techniques, as demonstrated for dimethyl maleate synthesis, by adjusting theoretical stages (e.g., 17 total stages) and feed mole ratios (e.g., 1:5 for maleic anhydride to alcohol) .

- Monitor reaction kinetics using HPLC to quantify intermediates, as applied in chlorpheniramine maleate analysis . Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), as seen in fluvoxamine maleate characterization .

Q. What analytical methods are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

- Use hydrophilic interaction liquid chromatography (HILIC) to separate maleate anions from hydrophilic compounds, ensuring baseline resolution for acetate, succinate, and citrate .

- Cross-validate results with UV-Vis spectroscopy, referencing light-scattering data to assess potential self-association artifacts in maleate salts .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Monitor degradation products via LC-MS, noting incompatibilities with strong oxidizers, as highlighted in maleate safety data .

- Compare stability profiles to structurally similar compounds (e.g., dibutyl maleate) under identical conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s self-association behavior be resolved?

Methodological Answer:

- Perform static and dynamic light-scattering experiments to distinguish micellar vs. step-wise association mechanisms, as suggested for brompheniramine maleate .

- Model thermodynamic parameters (e.g., Gibbs free energy) using isothermal titration calorimetry (ITC) to validate polydispersity hypotheses .

Q. What strategies can mitigate batch-to-batch variability in this compound’s biological activity?

Methodological Answer:

- Implement quality-by-design (QbD) principles, correlating synthesis variables (e.g., reflux ratio, catalyst type) with bioactivity using multivariate regression .

- Standardize primary astrocyte culture protocols (e.g., C57BL/6 mouse models) to control in vitro testing conditions, as done in fluvoxamine maleate studies .

Q. How can sustainable synthesis routes for this compound be developed?

Methodological Answer:

Q. What experimental frameworks address conflicting reports on this compound’s neuroprotective efficacy?

Methodological Answer:

- Design a blinded, dose-response study in transgenic Alzheimer’s models, using amyloid-beta load and neuronal viability as endpoints .

- Apply Bayesian meta-analysis to reconcile historical data, weighting studies by methodological rigor (e.g., sample size, control groups) .

Data Analysis & Interpretation

Q. How should researchers handle outliers in this compound pharmacokinetic datasets?

Methodological Answer:

Q. What computational tools predict this compound’s solubility and bioavailability?

Methodological Answer:

- Use COSMO-RS or Molecular Dynamics (MD) simulations to model salt dissociation in physiological buffers. Validate predictions with shake-flask solubility assays .

- Cross-reference with existing maleate derivatives (e.g., enrofloxacin mesylate) to identify structure-property trends .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

Q. What ethical frameworks apply to this compound research involving animal models?

Methodological Answer:

- Align with ARRIVE 2.0 guidelines for in vivo studies, including detailed housing conditions and statistical power calculations .

- Conduct ethical reviews to minimize sample sizes while maintaining scientific validity, as outlined in human-subject research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.